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Compound of Interest |

2-N-[2-(morpholin-4-
Compound Name:
yl)ethyllpyridine-2,5-diamine

CAS No.: 313219-62-4

Cat. No.: B362585

. J

Core Identity & Nomenclature

The molecule 2-amino-5-morpholinopyridine consists of a pyridine ring substituted with a
primary amine at the C2 position and a morpholine ring at the C5 position. Its amphiphilic
nature—combining the hydrogen-bond donor/acceptor capability of the aminopyridine with the
solubilizing, metabolic-stability-enhancing properties of the morpholine—makes it an ideal
"hinge-binding" or "solvent-front" motif in kinase inhibitor design.

Synonyms and Identifiers

To ensure precise procurement and database searching, use the following validated identifiers.
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Identifier Type Value /| Synonym
Common Name 2-Amino-5-morpholinopyridine
IUPAC Name 5-(Morpholin-4-yl)pyridin-2-amine
Alt. IUPAC 4-(6-Aminopyridin-3-yl)morpholine
Inverted Name 5-Morpholinopyridin-2-amine
CAS Registry 571189-78-1

C

H
Chemical Formula

N

O
Molecular Weight 179.22 g/mol
SMILES Nclcce(cnl)N2CCOCC2

1072-97-5 (2-Amino-5-bromopyridine); 57080-

Key Precursor CAS ] o
84-1 (5-Bromo-2-nitropyridine)

Chemical Synthesis Protocols

High-purity synthesis of this scaffold is a prerequisite for downstream SAR (Structure-Activity
Relationship) studies. Two primary routes are established: Nucleophilic Aromatic Substitution
(S

Ar) and Palladium-Catalyzed Cross-Coupling.

Route A: S Ar & Reduction (Scalable, Metal-Free
Precursor)

This route is preferred for large-scale preparation as it avoids expensive Pd catalysts in the first
step.

Step1: S
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Ar Displacement

e Reagents: 5-Bromo-2-nitropyridine, Morpholine, K
CO
(or Et
N).

e Solvent: DMSO or DMF.

e Conditions: 80-100°C, 4-6 hours.

e Mechanism: The strong electron-withdrawing effect of the nitro group at C2 activates the C5-
bromide for nucleophilic attack by morpholine.

e Product: 4-(6-Nitropyridin-3-yl)morpholine.

Step 2: Nitro Reduction

Reagents: H
(gas), 10% Pd/C (catalyst) OR Zn dust / NH
Cl (chemoselective).

Solvent: Methanol or Ethanol.

Conditions: Room temperature, 1 atm H

(for hydrogenation).

Outcome: Quantitative conversion to 2-amino-5-morpholinopyridine.

Route B: Buchwald-Hartwig Amination (Direct
Functionalization)

This route is useful when starting from the commercially available 2-amino-5-bromopyridine,
though it requires protection of the primary amine or careful control of conditions to prevent
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polymerization.

Protocol:

e Reactants: 2-Amino-5-bromopyridine (1.0 eq), Morpholine (1.2 eq).
o Catalyst System: Pd(OAc)

(2-5 mol%) + BINAP (racemic or S-BINAP).

e Base: Cs

CO
or NaO™M"Bu (Strong base required).

e Solvent: Toluene or 1,4-Dioxane (anhydrous).
e Conditions: 100°C under N
atmosphere, overnight.

« Purification: Silica gel chromatography (DCM:MeOH gradient).

Synthesis Workflow Diagram
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Figure 1: Convergent synthetic pathways for the 2-amino-5-morpholinopyridine scaffold.
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Biological Applications & Mechanism of Action

The 2-amino-5-morpholinopyridine motif is extensively utilized to target CDK4/6 (Cyclin-
Dependent Kinases) and ERK1/2 (Extracellular Signal-Regulated Kinases).

Structural Rationale in Drug Design

e Hinge Binding: The 2-aminopyridine nitrogen (N1) and the exocyclic amino group (C2-NH2)
form a characteristic bidentate hydrogen bond motif with the kinase hinge region (e.g.,
Vall01 in CDK4).

e Solvent Exposure: The morpholine ring at C5 projects towards the solvent front. This
improves water solubility and metabolic stability compared to phenyl or alkyl analogs.

» Selectivity: Modifications to the morpholine ring (e.g., bridging) can fine-tune selectivity
between CDK4/6 and CDK2.

Signaling Pathway Context (CDK4/6)

Inhibitors containing this scaffold prevent the phosphorylation of the Retinoblastoma (Rb)
protein, thereby arresting the cell cycle in the G1 phase. This is the primary mechanism for
breast cancer therapeutics (e.g., Palbociclib analogs).
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Figure 2: Mechanism of Action for CDK4/6 inhibitors utilizing the aminopyridine scaffold.

Experimental Validation: Kinase Assay Protocol

To validate derivatives of this scaffold, a standard ADP-Glo™ or LanthaScreen™ assay is
recommended.
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Protocol: CDK4/CycD1 Inhibition Assay

e Preparation: Dilute compounds (starting from 10 mM DMSO stock) in 1x Kinase Buffer (50
mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35).

e Enzyme Mix: Incubate recombinant CDK4/Cyclin D1 complex (5-10 nM final) with the test
compound for 15 minutes at room temperature.

o Substrate Addition: Add Rb peptide substrate (0.2 pg/pL) and ATP (at K

concentration, typically 25-50 uM).

e Reaction: Incubate for 60 minutes at room temperature.

o Detection: Add ADP-Glo™ Reagent (Promega) to deplete unconsumed ATP, incubate 40
min. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase.

o Readout: Measure luminescence on a plate reader. Calculate IC

using a 4-parameter logistic fit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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